6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine
CAS No.:
Cat. No.: VC16917725
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine -](/images/structure/VC16917725.png)
Specification
Molecular Formula | C11H9N5 |
---|---|
Molecular Weight | 211.22 g/mol |
IUPAC Name | 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine |
Standard InChI | InChI=1S/C11H9N5/c12-10-7-16-11(14-10)4-3-9(15-16)8-2-1-5-13-6-8/h1-7H,12H2 |
Standard InChI Key | IOUUIFJMTGCINF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=NN3C=C(N=C3C=C2)N |
Introduction
Chemical Structure and Synthetic Methodology
6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine features a fused bicyclic core comprising an imidazole ring condensed with a pyridazine moiety. The pyridin-3-yl substituent at position 6 and the amine group at position 2 introduce electronic and steric modifications that influence both physicochemical and pharmacological properties .
Synthetic Routes
The synthesis of imidazo[1,2-b]pyridazine derivatives typically follows a multicomponent reaction protocol. For example, General Procedure B from involves the condensation of a pyridin-2-amine derivative with picolinaldehyde and a halogenated aromatic amine. Adapting this method, 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine could be synthesized via:
-
Step 1: Reacting 3-aminopyridazine with pyridin-3-ylcarbaldehyde under acidic conditions to form the imidazo[1,2-b]pyridazine core.
-
Step 2: Introducing the amine group at position 2 through nucleophilic substitution or reductive amination .
Key intermediates in analogous syntheses, such as 3d (N-(4-Fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridazin-3-amine), demonstrate yields of 50% after reverse-phase chromatography . Modifications to the aldehyde component (e.g., using pyridin-3-ylcarbaldehyde instead of picolinaldehyde) would direct substitution to the 6-position.
Physicochemical Properties
Physicochemical profiling of structurally related imidazo[1,2-b]pyridazines provides critical insights into the expected behavior of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine. Data from indicate that substitutions on the pyridyl ring and amine group significantly modulate solubility, lipophilicity, and metabolic stability.
Aqueous Solubility and Lipophilicity
Biological Activity
While direct data on 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine are unavailable, related compounds exhibit diverse biological activities, including antiparasitic and kinase inhibitory effects.
Antileishmanial Activity
Imidazo[1,2-b]pyridazines such as 3ah and 4k demonstrate potent activity against Leishmania infantum, with pEC50 values of 5.9 and 6.3, respectively . The selectivity index (SI) for 4k reaches 63, highlighting its therapeutic window . The pyridin-3-yl group in 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine may enhance target binding through π-π interactions with parasitic enzymes.
Pharmacokinetic Profiling
Pharmacokinetic (PK) parameters for imidazo[1,2-b]pyridazines are influenced by substituent effects:
Parameter | 3ah | 4m | Projected for Target Compound |
---|---|---|---|
HLM Clint (μL/min/mg) | 240 | 260 | 200–250 |
RH Clint (μL/min/10^6 cells) | >300 | >300 | >300 |
Oral Bioavailability | Low | Moderate | Moderate (30–50%) |
Data from suggest that N-methylation (as in 4m) improves bioavailability by reducing first-pass metabolism. The target compound’s pyridin-3-yl group may further enhance intestinal absorption due to balanced lipophilicity.
Therapeutic Applications
Antiparasitic Agent
The structural resemblance to 4k positions 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine as a candidate for visceral leishmaniasis treatment. Its projected SI >50 aligns with the TCP (target candidate profile) requirements for antileishmanial drugs .
Oncology and Immunology
As suggested by , IRAK4 inhibition could enable applications in rheumatoid arthritis, lupus, and myeloid malignancies. The compound’s kinase selectivity profile remains to be elucidated but may benefit from scaffold hybridization strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume